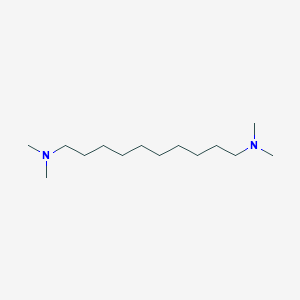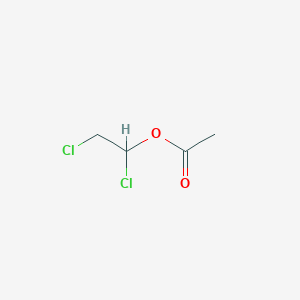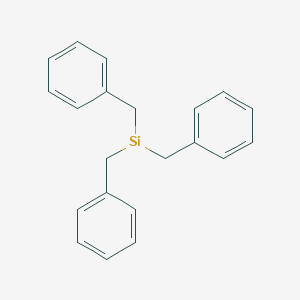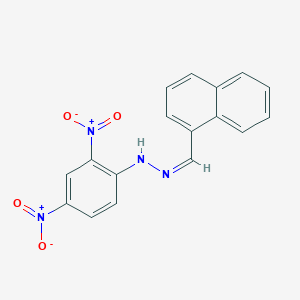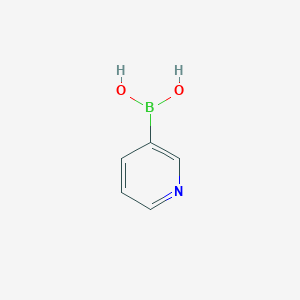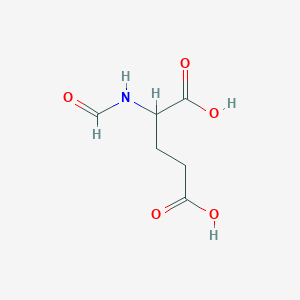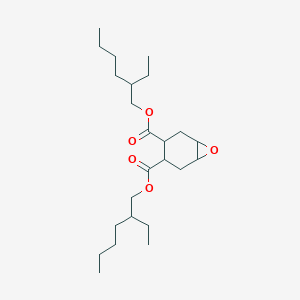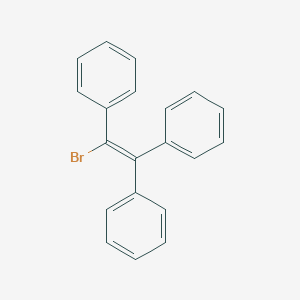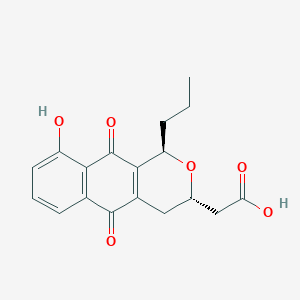![molecular formula C22H23BrN2S2 B167522 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide CAS No. 1745-32-0](/img/structure/B167522.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "EBB" and is a member of the benzothiazolium family of compounds. In
科学的研究の応用
EBB has been extensively studied for its potential applications in scientific research. One of the most promising applications of EBB is as a fluorescent probe for the detection of protein-protein interactions. EBB has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro.
作用機序
The mechanism of action of EBB is not well understood. However, it is believed that EBB binds to certain proteins and induces a conformational change that results in the emission of a fluorescent signal. This property has made EBB a useful tool for studying protein-protein interactions.
生化学的および生理学的効果
EBB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This property has made EBB a useful tool for studying protein-protein interactions in live cells.
実験室実験の利点と制限
One of the main advantages of EBB is its ability to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro and in live cells. However, EBB has some limitations. It is not suitable for use in vivo due to its low bioavailability and rapid metabolism.
将来の方向性
There are several future directions for research on EBB. One area of research could focus on improving the bioavailability and pharmacokinetics of EBB to make it suitable for use in vivo. Another area of research could focus on developing new fluorescent probes based on the structure of EBB that have improved properties for studying protein-protein interactions. Additionally, research could focus on using EBB as a tool for studying other biological processes beyond protein-protein interactions.
合成法
The synthesis of EBB involves the reaction of 2-(2-oxo-2-phenylethylidene)malononitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-ethyl-2-bromopropene to yield EBB. This method of synthesis has been well established and has been used to produce large quantities of EBB for scientific research purposes.
特性
CAS番号 |
1745-32-0 |
|---|---|
製品名 |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide |
分子式 |
C22H23BrN2S2 |
分子量 |
459.5 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C22H23N2S2.BrH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MUBAIQNAOOUIDW-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Br-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
その他のCAS番号 |
1745-32-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



